molecular formula C15H19NO2S B5151899 pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No. B5151899
M. Wt: 277.4 g/mol
InChI Key: LMOJVFLUXKQLNM-UHFFFAOYSA-N
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Description

Pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (PBTC) is a chemical compound that belongs to the class of benzothiazine derivatives. PBTC has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has also been shown to scavenge free radicals, which are known to cause oxidative damage to cells.
Biochemical and Physiological Effects
pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In vivo studies have demonstrated that pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

Pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under various conditions. pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate also exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, there are also limitations to the use of pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate in lab experiments. For example, pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can exhibit low solubility in certain solvents, which can limit its use in certain assays. pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can also exhibit toxicity at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. One area of research is the development of pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another area of research is the investigation of the potential use of pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate as a plant growth regulator for the improvement of crop yields. Additionally, further studies are needed to fully understand the mechanism of action of pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate and its potential applications in various fields.
Conclusion
In conclusion, pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a versatile chemical compound that has potential applications in various fields such as pharmaceuticals, materials science, and agriculture. pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate exhibits a wide range of biological activities and has several advantages for lab experiments, but also has limitations that must be considered. Further research is needed to fully understand the potential applications of pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate and to develop new uses for this important compound.

Synthesis Methods

Pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can be synthesized through a multistep process that involves the reaction of 2-mercaptobenzothiazole with methyl acrylate, followed by the reaction of the resulting compound with pentyl alcohol. The final product is obtained after purification and recrystallization.

Scientific Research Applications

Pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has been extensively studied for its potential applications in various fields such as pharmaceuticals, materials science, and agriculture. In pharmaceuticals, pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has been used as a corrosion inhibitor for metals and as a stabilizer for polymers. In agriculture, pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has been studied for its potential use as a plant growth regulator.

properties

IUPAC Name

pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-3-4-7-10-18-15(17)14-11(2)16-12-8-5-6-9-13(12)19-14/h5-6,8-9,16H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOJVFLUXKQLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=CC=CC=C2S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pentyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

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